Bendamustine Related Impurity 4
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of potential bendamustine impurities, such as the bendamustine deschloro dimer, has been a subject of research to understand the chemical stability and potential degradation pathways of bendamustine. This impurity arises from the hydrolysis of bendamustine followed by intermolecular esterification, highlighting the importance of controlling and understanding impurity profiles for drug safety and efficacy (Yuan & Zhu, 2020).
Drug Stability
Research into the stability of bendamustine hydrochloride under stressed conditions revealed the formation of degradant impurities, which are crucial for developing analytical methods for quality control and ensuring the drug's stability throughout its shelf life (Chen et al., 2015). Similarly, a stability-indicating LC method has been developed for the estimation of bendamustine hydrochloride and its related impurities, underlining the significance of monitoring these impurities for maintaining the drug's quality (Kasa et al., 2014).
Anticancer Efficacy and Mechanisms
Bendamustine's efficacy in cancer treatment is partly attributed to its distinct pattern of cytotoxicity and unique mechanistic features compared to other alkylating agents. It activates DNA-damage stress response and apoptosis, among other mechanisms, suggesting that understanding and managing its impurities are essential for its therapeutic effectiveness (Leoni et al., 2008).
Improved Stability and Efficacy
Efforts to improve bendamustine's stability and anticancer efficacy through nano-architectural approaches, such as PEG-PLGA nanoparticulate formulations, indicate the ongoing need to address challenges related to the drug's stability and impurity profiles. Such research underscores the broader implications of impurity management for enhancing drug performance and patient outcomes (Khan et al., 2016).
properties
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHLCVBOALKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n1-Methylbenzene-1,2,4-triamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.